Meclofenamate sodium
Overview
Description
Synthesis Analysis
The synthesis of meclofenamate sodium and similar NSAIDs involves complex organic reactions that yield compounds with specific anti-inflammatory and analgesic properties. While specific synthesis routes for meclofenamate sodium are proprietary or not widely documented in accessible literature, the synthesis of diclofenac sodium and related compounds typically involves the creation of phenylacetic acid derivatives through condensation reactions, followed by salification with sodium to improve solubility and bioavailability (Reiner et al., 2001).
Molecular Structure Analysis
The molecular structure of meclofenamate sodium is characterized by its phenylacetic acid core, similar to diclofenac sodium. This core structure is crucial for the drug's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain (Skoutakis et al., 1988). The sodium salt form enhances the solubility of the drug, making it more readily absorbed and effective when administered.
Chemical Reactions and Properties
Meclofenamate sodium's anti-inflammatory action is primarily attributed to its inhibition of the COX enzymes, reducing the synthesis of prostaglandins. Additionally, it may have antioxidant properties that contribute to its therapeutic effects. The chemical stability of meclofenamate sodium, like that of diclofenac sodium, is influenced by its storage conditions, with potential for degradation under certain temperatures and pH levels (Hartmann et al., 2021).
Scientific Research Applications
1. Dental Health
Meclofenamate sodium has been shown to be effective as an adjunct to scaling and root planing in the treatment of rapidly progressive periodontitis. A study found that it could lead to bone gains, suggesting potential benefits in periodontal therapy (Reddy et al., 1993).
2. Gynecological Health
Its efficacy in treating menorrhagia (excessive menstrual bleeding) has been demonstrated in a double-blind, placebo-controlled trial. The study revealed significant reductions in menstrual blood loss and associated symptoms during treatment with meclofenamate sodium (Vargyas et al., 1987).
3. Dermatology
In dermatology, meclofenamate sodium has been explored for its potential in treating psoriasis, possibly due to its action in inhibiting prostaglandin synthesis (Paller et al., 1984).
4. Veterinary Medicine
The drug has been evaluated for its preventive and treatment potential in experimental anaphylaxis in cattle, showing efficacy in reducing respiratory changes (Aitken et al., 1975).
5. Cancer Research
Its role in protecting against ultraviolet radiation-induced carcinogenesis has been observed in studies using hairless mice, indicating potential protective effects against certain types of cancer (Ambrus et al., 1984).
6. Drug Delivery Systems
Meclofenamate sodium has also been investigated for use in drug delivery systems, such as in a study on hollow magnetic iron oxide nanoparticles as a delivery method for sustained release (Vargas-González et al., 2016).
Safety And Hazards
Meclofenamate sodium can increase the risk of fatal heart attack or stroke, even if there are no risk factors. It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG). Meclofenamate sodium may also cause stomach or intestinal bleeding, which can be fatal .
Future Directions
For the relief of mild to moderate pain, for the treatment of primary dysmenorrhea and for the treatment of idiopathic heavy menstrual blood loss, meclofenamate sodium is used. Also for relief of the signs and symptoms of acute and chronic rheumatoid arthritis and osteoarthritis . For certain conditions (such as arthritis), it may take up to 3 weeks of taking this drug regularly until you get the full benefit .
properties
IUPAC Name |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPIIGMUPMPMNT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045567 | |
Record name | Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855858 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Meclofenamate sodium | |
CAS RN |
6385-02-0 | |
Record name | Meclofenamate sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOFENAMATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MMQ0YER4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.